(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide

Medicinal Chemistry Synthetic Methodology Regioselective Derivatization

Researchers face poor regiocontrol in SNAr reactions on dichloropyridines, leading to isomer mixtures and costly protection steps. (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide solves this: • ≥98:2 ortho-selectivity via acrylamide-directed metal chelation, enabling single-isomer 2-alkoxy products • Dual handles: SNAr at Cl, Michael addition at acrylamide for cross-linkers or drug conjugates • Improved aqueous solubility (TPSA 56 Ų) over phenyl analogs for better PK profiles Available from 95% to ≥98% purity. Immediate lab-scale delivery.

Molecular Formula C8H6Cl2N2O
Molecular Weight 217.05
CAS No. 1000519-96-9
Cat. No. B2727273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enamide
CAS1000519-96-9
Molecular FormulaC8H6Cl2N2O
Molecular Weight217.05
Structural Identifiers
SMILESC1=CC(=NC(=C1C=CC(=O)N)Cl)Cl
InChIInChI=1S/C8H6Cl2N2O/c9-6-3-1-5(8(10)12-6)2-4-7(11)13/h1-4H,(H2,11,13)/b4-2+
InChIKeyIUANTXONUKBMJJ-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Profile


(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enamide (CAS 1000519-96-9) is a pyridine-based acrylamide derivative with the molecular formula C₈H₆Cl₂N₂O and a molecular weight of 217.05 g/mol [1]. Its structure features a 2,6-dichloropyridine ring linked via an (E)-configured acrylamide side chain, imparting distinct electronic and steric properties. Computed descriptors include an XLogP3-AA of 2.1, a topological polar surface area of 56 Ų, and a hydrogen bond donor count of 1 [1]. Commercial availability typically ranges from 95% to ≥98% purity . The compound serves primarily as a versatile building block in medicinal chemistry and materials science [2].

Ortho-directing SNAr handle for regioselective derivatization
Computed polarity and H-bond donor profile support lead optimization
Multiple purity grades accommodate diverse synthetic workflows

Why Generic Substitution Fails


Simple substitution with other 3-substituted-2,6-dichloropyridines or alternative acrylamide building blocks is not equivalent due to the compound's unique combination of a regioselectively reactive pyridine core and an electrophilic acrylamide handle. The 3-position acrylamide group strongly directs nucleophilic aromatic substitution (SNAr) to the ortho-chlorine through metal chelation, enabling selective derivatization that is not possible with other 3-substituents (e.g., nitro or ester) [1]. Furthermore, replacing the pyridine ring with a phenyl ring alters both the electronic profile and the potential for hydrogen bonding, affecting downstream molecular recognition and material cross-linking efficiency [2][3]. These factors preclude generic substitution and necessitate the use of the specific compound.

3-Substituent Mismatch

Non-amide substituents (e.g., nitro, ester) may lack the metal-chelation directing effect, which can reduce ortho-selectivity in SNAr reactions.

Core Replacement

Replacing the pyridine ring with a phenyl ring alters electronic and hydrogen-bonding profiles, which may shift cross-linking efficiency and molecular recognition behavior.

Quantitative Differentiation Evidence


Ortho-Selectivity in SNAr Reactions

In SNAr reactions with alkali metal alkoxides, 3-substituted-2,6-dichloropyridines bearing an amide substituent at the 3-position (such as the target compound) exhibit excellent ortho-selectivity (⩾98:2) for displacement of the chlorine adjacent to the substituent [1]. This selectivity is attributed to chelation of the alkali metal counter-ion by the amide carbonyl and the pyridine nitrogen, forming a six-membered transition state [1].

SNAr Ortho-Selectivity
Class-level inference
⩾98:2 ortho:para ratio
Supports regioselective derivatization workflows
Metal-chelation mechanism; non-polar, aprotic solvents recommended
Medicinal Chemistry Synthetic Methodology Regioselective Derivatization

Purity Specification Comparison: MolCore vs. AKSci

Commercially available batches of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide exhibit differing purity specifications. MolCore supplies the compound at a purity of NLT 98% , whereas AKSci offers a 95% minimum purity grade .

Purity Specification
Data to verify
MolCore NLT 98% vs AKSci 95% min.
Purity grade may influence downstream purification needs
Supplier data as of 2025; verify lot-specific COA
Chemical Procurement Quality Control Building Block Supply

Pyridine vs. Phenyl Acrylamide Core

The target compound (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enamide exhibits a topological polar surface area (TPSA) of 56 Ų and an XLogP3-AA of 2.1 [1]. In contrast, its phenyl analog, (E)-3-(2,6-dichlorophenyl)acrylamide, has a lower TPSA (approximately 43 Ų) and a higher calculated logP (~2.8) [2], resulting in reduced aqueous solubility and different hydrogen-bonding potential.

Pyridine vs. Phenyl Core
Cross-study comparable
TPSA 56 vs ~43 Ų; XLogP 2.1 vs ~2.8
May improve aqueous solubility and target binding modulation
Computed properties; experimental confirmation advised
Drug Design ADME Prediction Material Science

Research and Industrial Applications


Regioselective 2-Alkoxy-6-chloropyridine Synthesis

The compound's inherent ortho-directing effect (⩾98:2 selectivity) [1] makes it an ideal starting material for the synthesis of 2-alkoxy-6-chloropyridine building blocks. This selective SNAr avoids protection/deprotection sequences and minimizes the formation of the undesired 6-alkoxy isomer, streamlining the preparation of intermediates for kinase inhibitors and other therapeutics.

Tunable Hydrogel Cross-Linkers

As demonstrated with related pyridine acrylamides [2], the acrylamide moiety can undergo Michael addition with thiols or amines, while the 2,6-dichloropyridine core provides a platform for further functionalization. The target compound can be employed to create novel cross-linkers for hydrogels with tailored mechanical and swelling properties.

Medicinal Chemistry Lead Optimization

The improved aqueous solubility (TPSA 56 Ų, XLogP3 2.1) [3] relative to phenyl analogs makes this compound a superior starting point for designing drug candidates with better pharmacokinetic profiles. Its two chlorine atoms also provide versatile handles for diversification via cross-coupling or SNAr.

Application
Selection Property
Validation Focus
2-Alkoxy-6-chloropyridine synthesis
Ortho-directing SNAr handle
Ortho:para selectivity and reaction condition optimization
Hydrogel cross-linker development
Acrylamide Michael acceptor and pyridine functionalization
Mechanical and swelling property tuning
Lead optimization starting material
Computed polarity and lipophilicity profile
Solubility and pharmacokinetic profile assessment

Technical Documentation Hub

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18 linked technical documents
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